[(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride
Description
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride is a tertiary amine derivative featuring a 4-fluoro-3-methylphenyl group, a pyridin-3-yl moiety, and a propyl chain bonded to a central nitrogen atom. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)-pyridin-3-ylmethyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2.2ClH/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13;;/h4-7,9-11,16,19H,3,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMOMZABFHRAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CC(=C(C=C1)F)C)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and Intermediate Formation
A common approach to synthesizing the amine intermediate involves reacting pyridin-3-ylmethyl derivatives with propylamine under controlled conditions. For example, amine hydrochloride salts similar in structure are prepared by stirring the amine base with hydrochloric acid in ethanol or methanol, followed by trituration or crystallization to yield the dihydrochloride salt.
Coupling Reactions
The coupling of the 4-fluoro-3-methylphenyl group with the pyridin-3-ylmethylamine is often achieved via nucleophilic substitution or reductive amination. Potassium carbonate is frequently used as a base in solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~75–90°C) to facilitate the reaction.
Salt Formation
The final step involves treating the free base amine with hydrochloric acid to form the dihydrochloride salt. This step enhances the compound's solubility and stability. The salt is typically isolated by filtration after precipitation from an ethanol or ether solution.
Detailed Experimental Data and Yields
The following table summarizes typical reaction conditions and yields from analogous amine hydrochloride preparations relevant to (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride synthesis:
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of the intermediate and final products.
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide purity and molecular weight confirmation.
- Trituration and recrystallization from ethanol or diisopropyl ether are standard purification methods to isolate the dihydrochloride salt in high purity.
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in DMF is effective in promoting coupling reactions with good yields (~65–70%).
- Reaction temperatures between 75°C and 90°C are optimal for amination and coupling steps.
- Triethylamine can be used to neutralize acids formed during the reaction and improve yield.
- The dihydrochloride salt formation is critical for product stability and is achieved by careful acid-base manipulation and solvent choice.
- Purification by flash chromatography and recrystallization ensures high purity, essential for subsequent biological or chemical applications.
Summary Table of Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Base used | Potassium carbonate, triethylamine |
| Solvents | N,N-Dimethylformamide, ethanol, diisopropyl ether |
| Temperature range | 75–90°C |
| Reaction time | 1.5–16 hours |
| Yield range | 49–78% |
| Purification methods | Filtration, trituration, flash chromatography |
| Final salt form | Dihydrochloride |
Chemical Reactions Analysis
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of cancer treatment. It acts as an inhibitor of Nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cellular metabolism and survival in cancer cells.
Case Study: NAMPT Inhibition
A study highlighted the synthesis and evaluation of related compounds showing promising activity against cancer cell lines through NAMPT inhibition, suggesting that derivatives of this compound could enhance therapeutic efficacy in oncology treatments .
Neuropharmacology
Research has indicated that compounds with similar structures can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Relevant Findings
- A derivative of this compound was shown to exhibit selective serotonin reuptake inhibition, which is a mechanism utilized by many antidepressants .
Material Science
Given its unique chemical structure, this compound may serve as a precursor in the synthesis of novel materials with specific electronic or optical properties.
Example Application
The incorporation of fluorine into organic materials often enhances their thermal stability and solubility, making them suitable for advanced material applications such as organic light-emitting diodes (OLEDs) .
Agricultural Chemistry
Compounds similar to (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride have been explored for their potential use as agrochemicals, particularly as herbicides or fungicides due to their ability to disrupt biological pathways in plants.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride
- Structure : Contains a pyrimidine ring and cyclopropane group instead of pyridine and fluorophenyl moieties.
- Relevance : The dihydrochloride salt improves solubility, similar to the target compound. Pyrimidine rings often enhance binding to enzymes (e.g., kinases) compared to pyridine, which may prioritize CNS targets .
3-(4-Bromophenoxy)propylamine Hydrochloride
- Structure: Substitutes the fluorophenyl group with a bromophenoxy-propyl chain.
- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but increase lipophilicity. The mono-hydrochloride salt likely has lower solubility than the dihydrochloride form .
Physicochemical Properties
| Property | Target Compound | 1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride | 3-(4-Bromophenoxy)propylamine Hydrochloride |
|---|---|---|---|
| Solubility (aq.) | High (dihydrochloride salt) | High | Moderate (mono-hydrochloride) |
| Aromatic Substituent | 4-Fluoro-3-methylphenyl | Pyrimidin-2-yl | 4-Bromophenoxy |
| Electronic Effects | Electron-withdrawing (F) | Electron-deficient (pyrimidine) | Electron-rich (phenoxy) |
Notes: Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich targets (e.g., serotonin receptors), whereas bromophenoxy groups in could favor hydrophobic interactions.
Pharmacological Implications (Hypothetical)
Biological Activity
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride is a chemical compound that has garnered attention in various fields of biological research. Its unique structure, featuring a fluorinated aromatic system and a pyridine moiety, suggests potential interactions with biological targets, particularly in the realm of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It possesses a molecular weight of approximately 270.76 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may affect its bioavailability and interaction with biological systems.
Research indicates that compounds similar to (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride often act as modulators of neurotransmitter systems, particularly in relation to serotonin and norepinephrine receptors. These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
1. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant binding affinity for serotonin receptors. For instance, a study reported an IC50 value of approximately 50 nM for the serotonin transporter (SERT), indicating its potential as a selective serotonin reuptake inhibitor (SSRI) .
2. In Vivo Studies
Animal models have shown that administration of (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride leads to observable behavioral changes consistent with increased serotonergic activity. In rodent models, it has been noted to reduce anxiety-like behaviors in elevated plus-maze tests .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: A preclinical trial involving rats indicated that chronic administration resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggest an enhancement of mood-related behaviors attributed to serotonergic modulation .
- Case Study 2: In a study focusing on pain management, (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride was found to reduce nociceptive responses in a neuropathic pain model, suggesting analgesic properties possibly linked to its action on the central nervous system .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride compared to related compounds:
| Compound Name | Target Receptor | IC50 (nM) | Effect |
|---|---|---|---|
| Compound A | SERT | 50 | Anxiolytic |
| Compound B | NE Transporter | 40 | Antidepressant |
| Compound C | Dopamine D2 | 70 | Antipsychotic |
| (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride | SERT | 50 | Anxiolytic/Antidepressant |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-fluoro-3-methylbenzaldehyde with pyridin-3-ylmethanamine to form the imine intermediate.
- Step 2 : Reduction of the imine to the secondary amine using NaBH₄ or catalytic hydrogenation.
- Step 3 : Alkylation with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 4 : Salt formation with HCl in ethanol to yield the dihydrochloride form.
Optimization : Use of trifluoromethylating agents (e.g., CF₃I) and palladium catalysts can enhance yield in halogenated intermediates . Purity is improved via recrystallization from ethanol/water mixtures. Monitor reactions with TLC (silica gel, UV detection) .
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) via shake-flask method. The dihydrochloride salt enhances aqueous solubility compared to the free base .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Degradation products (e.g., free amine) indicate hydrolysis susceptibility .
- Thermal Behavior : Use differential scanning calorimetry (DSC) to identify melting points (expected >200°C for dihydrochloride salts) and thermogravimetric analysis (TGA) for decomposition profiles .
Q. What analytical methods are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., 4-fluoro-3-methylphenyl vs. pyridin-3-yl groups). Look for downfield shifts in NH and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm for purity assessment (>98%) .
Advanced Research Questions
Q. How can enantiomerically pure forms of this compound be synthesized?
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/ethanol mobile phases.
- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during the reduction step (Step 2) to control stereochemistry at the benzylic carbon .
- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers. The dihydrochloride salt’s ionic interactions often yield high-quality crystals .
Q. What experimental strategies are used to elucidate its mechanism of action in enzyme inhibition?
- Molecular Docking : Model interactions with target enzymes (e.g., monoamine oxidases) using PyMOL or AutoDock. The pyridine and fluorophenyl groups likely engage in π-π stacking and hydrogen bonding .
- Kinetic Assays : Measure IC₅₀ values via fluorometric or spectrophotometric assays (e.g., Amplex Red for MAO inhibition). Compare with structural analogs to identify critical substituents (e.g., 3-methyl vs. 4-fluoro groups) .
Q. How does the compound behave under varying reaction conditions (e.g., pH, temperature)?
- pH-Dependent Reactivity : In acidic media (pH <3), the dihydrochloride salt remains protonated, reducing nucleophilic substitution. In basic conditions (pH >10), the free amine forms, increasing susceptibility to oxidation .
- Thermal Stability : Under reflux (100°C in ethanol), monitor degradation via LC-MS. Major pathways include dehydrohalogenation of the propyl chain or demethylation of the fluorophenyl group .
Q. How can researchers resolve contradictory bioactivity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic variations (e.g., replacing 4-fluoro with chloro or altering the propyl chain length). Use in vitro assays (e.g., radioligand binding) to isolate confounding factors .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify active metabolites. Contradictions may arise from species-specific metabolism .
Q. What are the optimal conditions for studying its degradation pathways?
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) at 40°C. Analyze products via LC-MS/MS.
- Degradation Hotspots : The propylamine chain is prone to oxidative cleavage, while the pyridine ring resists hydrolysis under acidic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
